molecular formula C17H30O2 B14611921 11-Cyclohexylundecane-2,6-dione CAS No. 60439-27-2

11-Cyclohexylundecane-2,6-dione

Cat. No.: B14611921
CAS No.: 60439-27-2
M. Wt: 266.4 g/mol
InChI Key: YTGSOMCRMICVBP-UHFFFAOYSA-N
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Description

11-Cyclohexylundecane-2,6-dione is an organic compound characterized by a cyclohexyl group attached to an undecane chain with two ketone functionalities at the 2nd and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Cyclohexylundecane-2,6-dione can be achieved through several methods. One common approach involves the use of acyl Meldrum’s acid derivatives. The preparation typically involves the reaction of Meldrum’s acid with appropriate alkylating agents under controlled conditions . Another method includes the use of sodium ethoxide in ethanol to facilitate the formation of the desired diketone structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of catalysts and advanced purification methods ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

11-Cyclohexylundecane-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone functionalities to alcohols.

    Substitution: The diketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

11-Cyclohexylundecane-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Cyclohexylundecane-2,6-dione involves its interaction with molecular targets through its diketone functionalities. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane: A simple cycloalkane with similar structural features but lacking the diketone functionalities.

    Cyclopentane: Another cycloalkane with a smaller ring size and different chemical properties.

    Cyclohexanone: A cycloalkane with a single ketone group, used as a solvent and in organic synthesis.

Uniqueness

11-Cyclohexylundecane-2,6-dione is unique due to its combination of a long alkyl chain, cyclohexyl group, and two ketone functionalities. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

60439-27-2

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

11-cyclohexylundecane-2,6-dione

InChI

InChI=1S/C17H30O2/c1-15(18)9-8-14-17(19)13-7-3-6-12-16-10-4-2-5-11-16/h16H,2-14H2,1H3

InChI Key

YTGSOMCRMICVBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC(=O)CCCCCC1CCCCC1

Origin of Product

United States

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